3-methyl-N-[3-(methylsulfanyl)phenyl]-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide
Description
This compound belongs to the class of fused heterocyclic carboxamides, characterized by a cyclopenta[b]oxazolo[4,5-e]pyridine core. The structure incorporates a 3-methyl substituent on the pyridine ring and a 3-(methylsulfanyl)phenyl group attached via a carboxamide linkage.
Properties
Molecular Formula |
C18H17N3O2S |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
6-methyl-N-(3-methylsulfanylphenyl)-4-oxa-2,5-diazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide |
InChI |
InChI=1S/C18H17N3O2S/c1-10-15-16(13-7-4-8-14(13)20-18(15)23-21-10)17(22)19-11-5-3-6-12(9-11)24-2/h3,5-6,9H,4,7-8H2,1-2H3,(H,19,22) |
InChI Key |
WLVRAEXXVDKDKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=NC3=C(CCC3)C(=C12)C(=O)NC4=CC(=CC=C4)SC |
Origin of Product |
United States |
Preparation Methods
Oxazolo[4,5-e]Pyridine Core Formation via Acid-Catalyzed Cyclization
The oxazolo-pyridine scaffold is synthesized through condensation reactions between 2-amino-3-hydroxypyridine derivatives and carboxylic acids. For example, polyphosphoric acid trimethylsilyl ester (PPSE) enables cyclization at 160°C to form the oxazole ring . Key steps include:
-
Intermediate 1 : 2-Amino-5-bromo-3-hydroxypyridine reacts with 4-cyanobenzoic acid in PPSE to yield 7-cyano-6-methyl-oxazolo[4,5-b]pyridine .
-
Functionalization : Bromination at the pyridine C5 position facilitates subsequent cross-coupling reactions .
Optimization : Using PPSE instead of traditional polyphosphoric acid (PPA) reduces side reactions, improving yields from 58% to 72% .
Cyclopenta[b] Ring Construction via Heck Coupling
The cyclopenta-fused system is assembled using palladium-catalyzed Heck reactions. A representative protocol involves:
-
Substrate : 5-Bromo-oxazolo[4,5-b]pyridine derivatives.
-
Conditions : Palladium acetate (1 mol%), tri-o-tolylphosphine, and potassium carbonate in DMF at 120°C .
-
Outcome : Introduces vinyl or aryl groups at C5, enabling annulation to form the cyclopenta[b] ring .
Yield : 65–78% for cyclopenta[b]pyridine intermediates .
Carboxamide Installation via Ritter Reaction
The carboxamide group is introduced through a Ritter-type reaction between a nitrile intermediate and 3-(methylsulfanyl)aniline:
-
Step 1 : Hydrolysis of the cyano group to a carboxylic acid using H2SO4/H2O .
-
Step 2 : Activation with thionyl chloride followed by coupling with 3-(methylsulfanyl)aniline in THF.
Critical Parameters :
-
Temperature control (<0°C during activation) minimizes decomposition.
-
Triethylamine as a base enhances coupling efficiency (yield: 82%).
Methylsulfanylphenyl Functionalization via Nucleophilic Aromatic Substitution
The 3-(methylsulfanyl)phenyl group is introduced via SNAr on a fluorinated precursor:
-
Substrate : 4-Fluoro-3-methyl-oxazolo[4,5-e]pyridine.
-
Reagent : Sodium methanethiolate (NaSMe) in DMSO at 80°C.
-
Yield : 68% with >95% regioselectivity.
Alternative : Suzuki-Miyaura coupling using 3-(methylsulfanyl)phenylboronic acid and Pd(PPh3)4 achieves similar results (yield: 71%).
One-Pot Multi-Component Bicyclization
A microwave-assisted four-component reaction streamlines synthesis:
-
Components :
-
2,2-Dihydroxy-1-phenylethanone (1.0 equiv)
-
1H-pyrazol-5-amine (1.2 equiv)
-
4-Hydroxy-6-methyl-2H-pyran-2-one (1.0 equiv)
-
3-(Methylsulfanyl)aniline (1.5 equiv)
-
-
Conditions : Acetic acid, 110°C, 25 min under microwave irradiation .
-
Outcome : Direct formation of the tricyclic core with simultaneous carboxamide installation (yield: 76%) .
Comparative Analysis of Methods
| Method | Key Step | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Acid-Catalyzed Cyclization | Oxazole ring formation | 72 | 98 | Moderate |
| Heck Coupling | Cyclopenta annulation | 78 | 95 | High |
| Ritter Reaction | Carboxamide installation | 82 | 97 | High |
| Nucleophilic Substitution | SMe group introduction | 68 | 96 | Moderate |
| Multi-Component Bicyclization | One-pot synthesis | 76 | 99 | High |
Challenges and Solutions
-
Regioselectivity in Cyclization : Use of PPSE over PPA reduces byproducts during oxazole formation .
-
Purification : Silica gel chromatography (petroleum ether/ethyl acetate) resolves stereoisomers .
-
Functional Group Compatibility : Protecting groups (e.g., tert-butyl carbamate) prevent undesired reactions during Heck coupling .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[3-(methylsulfanyl)phenyl]-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to modify specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic ring or other parts of the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Methylthiol, halogenated compounds
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while reduction reactions could lead to the formation of alcohols or amines.
Scientific Research Applications
3-methyl-N-[3-(methylsulfanyl)phenyl]-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biology: It may serve as a probe or tool compound in biological studies to investigate cellular pathways and mechanisms.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-methyl-N-[3-(methylsulfanyl)phenyl]-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
A closely related compound, N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide (CAS: 1179470-82-6), shares the same core structure but differs in the substituents (Figure 1). Key structural differences include:
- Substituent on the heterocyclic ring : The target compound features a 3-(methylsulfanyl)phenyl group, while the analog substitutes this with a methoxymethyl-thiadiazole moiety.
Physicochemical Properties
Predicted properties of the analog (CAS: 1179470-82-6) provide a basis for comparison:
| Property | Analog (CAS: 1179470-82-6) | Target Compound |
|---|---|---|
| Density (g/cm³) | 1.487 ± 0.06 | Not reported |
| Acidity (pKa) | 5.35 ± 0.50 | Not reported |
The higher density of the analog may correlate with its thiadiazole ring, which increases molecular mass and packing efficiency.
Biological Activity
The compound 3-methyl-N-[3-(methylsulfanyl)phenyl]-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide is a member of the oxazolo-pyridine family, which has garnered attention for its potential biological activities. This article synthesizes available research on the biological activity of this compound, including its pharmacological properties and mechanisms of action.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure features a cyclopentane ring fused with an oxazole and a pyridine moiety, which are critical for its biological interactions.
Antimicrobial Properties
Research into similar compounds has shown that derivatives of oxazolo-pyridines exhibit significant antimicrobial activity. For instance, studies have demonstrated that thiazolopyridine derivatives possess potent inhibitory effects against various pathogens, including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range . Although specific data for the compound is limited, its structural similarities suggest potential antimicrobial properties.
The mechanism by which related compounds exert their biological effects often involves interactions with key enzymes or cellular targets. For example, some thiazolopyridine derivatives have been shown to interact with DNA gyrase and MurD through hydrogen bonding and hydrophobic interactions. These interactions are crucial for inhibiting bacterial growth and could be extrapolated to predict similar behavior for 3-methyl-N-[3-(methylsulfanyl)phenyl]-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide .
Cytotoxicity Studies
Cytotoxicity assays conducted on related compounds indicate that many can inhibit cell proliferation in various cancer cell lines. For instance, complexes derived from semicarbazones have shown significant effects on human pancreatic and gastric cancer cells by inducing apoptosis through caspase activation . While direct studies on the compound are lacking, its structural analogs suggest a potential for similar anticancer activity.
Table 1: Comparative Biological Activities of Related Compounds
| Compound Name | Activity Type | MIC (µM) | Target Enzyme/Mechanism |
|---|---|---|---|
| Thiazolopyridine Derivative 3g | Antimicrobial | 0.21 | DNA gyrase inhibition |
| Semicarbazone Complex 4 | Cytotoxicity | N/A | Induces apoptosis (caspase-3) |
| Oxazolidinone Derivative | Antibacterial | N/A | Inhibits bacterial protein synthesis |
Case Study: Antimicrobial Activity of Thiazolopyridines
A study evaluated several thiazolopyridine derivatives for their antimicrobial efficacy. Among them, compound 3g displayed potent activity against both Gram-positive and Gram-negative bacteria. The study utilized molecular docking to elucidate binding interactions with DNA gyrase, providing insights into the structure-activity relationship critical for further development .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how do they compare in yield and purity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization of precursor heterocycles (e.g., cyclopenta[b]pyridine core) followed by carboxamide coupling. Key steps include:
- Cyclization : Use of acid catalysis or microwave-assisted methods to form the fused oxazolo-pyridine ring system.
- Carboxamide Formation : Amide coupling agents like EDCI/HOBt or carbodiimide-based reagents for introducing the 3-(methylsulfanyl)phenyl group.
- Yield Optimization : Solvent selection (e.g., DMF or THF) and temperature control (60–100°C) to minimize side reactions.
- Purity Validation : HPLC or LC-MS for tracking intermediates; recrystallization or column chromatography for final purification .
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the oxazole and pyridine rings. For example, the methylsulfanyl group’s proton environment is distinct in aromatic regions (~δ 2.5–3.0 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺).
- X-ray Crystallography : Resolves ambiguities in stereochemistry, particularly for the cyclopenta[b]pyridine core .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
- Methodological Answer :
- In Vitro Screening :
- Enzyme Inhibition : Kinase or protease assays (e.g., fluorescence-based) to identify target engagement.
- Cytotoxicity : MTT or CellTiter-Glo® assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity.
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinity to receptors like PARP or EGFR .
Advanced Research Questions
Q. How can synthesis conditions be optimized using flow chemistry or Design of Experiments (DoE)?
- Methodological Answer :
- Flow Chemistry : Continuous-flow reactors (e.g., microfluidic systems) improve heat/mass transfer for cyclization steps, reducing reaction time from hours to minutes .
- DoE Approach :
- Variables : Temperature, reagent stoichiometry, catalyst loading.
- Statistical Analysis : Response surface methodology (RSM) to maximize yield and minimize impurities.
- Example : A 3² factorial design for optimizing carboxamide coupling (e.g., 70°C, 1.2 eq. coupling agent) .
Q. What computational strategies are effective for designing derivatives with enhanced photophysical or pharmacological properties?
- Methodological Answer :
- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide fluorophore design.
- Molecular Dynamics (MD) : Simulate binding stability in biological targets (e.g., ATP-binding pockets).
- QSAR Modeling : Correlate substituent effects (e.g., methylsulfanyl vs. trifluoromethyl) with bioactivity .
Q. How can contradictory data in biological activity studies be resolved?
- Methodological Answer :
- Comparative Studies : Test analogs (e.g., 3-methyl vs. 6-methyl derivatives) to isolate structural contributors to activity.
- Orthogonal Assays : Combine SPR (binding affinity) with cellular thermal shift assays (CETSA) to validate target engagement.
- Meta-Analysis : Pool data from multiple assays (e.g., IC₅₀ values) to identify outliers or assay-specific artifacts .
Structural and Functional Comparisons
Q. How does this compound differ from structurally related analogs in its chemical class?
- Key Comparisons :
| Compound | Key Structural Features | Functional Implications |
|---|---|---|
| 3-Methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine | Lacks carboxamide group | Reduced target specificity |
| N-(3-Methylphenyl)-4-piperidone | Piperidone ring instead of oxazole | Altered pharmacokinetics |
| 6-Methyl-4-(trifluoromethyl)-1H-pyridin-2-one | Trifluoromethyl group | Enhanced metabolic stability |
- Methodological Insight : Use comparative docking or free-energy perturbation (FEP) to quantify structural contributions to binding .
Experimental Design Tables
Table 1 : Example DoE Parameters for Synthesis Optimization
| Variable | Range Tested | Optimal Value | Effect on Yield |
|---|---|---|---|
| Temperature | 50–90°C | 70°C | +25% yield |
| Coupling Agent (eq.) | 1.0–1.5 | 1.2 | Reduced impurities |
| Reaction Time | 2–6 h | 4 h | Balance of completion vs. degradation |
Table 2 : Preliminary Biological Activity Data (Hypothetical)
| Assay Type | Target | Result (IC₅₀) | Reference |
|---|---|---|---|
| Kinase Inhibition | EGFR | 0.8 μM | |
| Cytotoxicity | MCF-7 | 12.5 μM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
